1-(But-3-en-1-yl)-4-nitrobenzene
Description
1-(But-3-en-1-yl)-4-nitrobenzene is a nitroaromatic compound featuring a nitro group (-NO₂) at the para position of a benzene ring and a but-3-en-1-yl substituent. This structure combines the electron-withdrawing nitro group with an alkenyl side chain, influencing its electronic properties and reactivity.
Properties
CAS No. |
105535-09-9 |
|---|---|
Molecular Formula |
C10H11NO2 |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
1-but-3-enyl-4-nitrobenzene |
InChI |
InChI=1S/C10H11NO2/c1-2-3-4-9-5-7-10(8-6-9)11(12)13/h2,5-8H,1,3-4H2 |
InChI Key |
ZMXJCIHAZMWEAB-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below summarizes key structural analogs and their distinguishing features:
Electronic and Reactivity Differences
- Nitro Group Effects : The para-nitro group strongly withdraws electrons, activating the benzene ring for electrophilic substitution at meta positions. This effect is consistent across analogs like 1-(3-chloroprop-1-ynyl)-4-nitrobenzene and N-(3-chlorophenethyl)-4-nitrobenzamide .
- Alkenyl vs. Alkynyl Substituents: The but-3-en-1-yl group may participate in radical or addition reactions (e.g., cycloadditions), whereas propargyl groups (e.g., in 1-(3-chloroprop-1-ynyl)-4-nitrobenzene) enable Sonogashira cross-coupling .
- Tautomerism in Azo-Azomethine Derivatives: Unlike this compound, azo-azomethine compounds exhibit solvent-dependent tautomerism. Aliphatic diamines stabilize enol-imine forms, while aromatic diamines favor keto-amine tautomers due to intramolecular hydrogen bonding .
Solvatochromism and Spectroscopic Behavior
- Azo-azomethine derivatives display positive solvatochromism , with absorption maxima shifting bathochromically (≥50 nm) in polar solvents like DMSO . This is attributed to increased dipole-dipole interactions.
- By contrast, this compound is expected to show less pronounced solvatochromism due to the absence of tautomerizable groups.
Data Tables
Table 1: Key Physical and Electronic Properties of Selected Compounds
Table 2: Substituent Effects on Reactivity
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